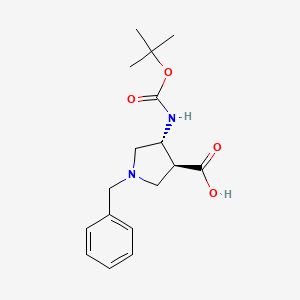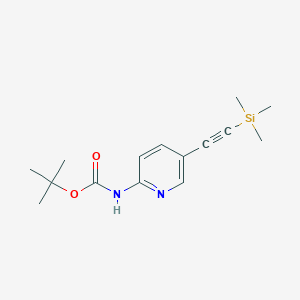
(2-Quinolyl)methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Quinolyl)methylamine hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
In Situ Fluorescent Labeling
(2-Quinolyl)methylamine hydrochloride has been utilized in the development of a fluorescent labeling probe for monitoring highly volatile methylamine. This probe, designed using 8-(4,6-dichloro-1,3,5-triazinoxy)quinoline, enables the labeling of spectroscopically inert methylamine, leading to significant changes in fluorescence properties. This application is particularly useful in measuring methylamine released during the hydrolysis of N-methylcarbamates such as ethiofencarb (Ma, Jarzak, & Thiemann, 2001).
Synthesis and Structural Studies
The compound has been involved in the synthesis and characterization of a new ligand, N , N -bis(2-quinolylmethyl)- N -bis(2-pyridyl)methylamine (2PyN2Q), as reported by (Lo et al., 2015). This study included the synthesis of copper(II) and zinc(II) complexes of this ligand, revealing insights into the influence of quinoline rings on ligand binding and the basicity of the quinolinyl donors.
Catalyst Preparation
This compound has been used in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline Ruthenium catalysts for ketone reduction. This application demonstrates the compound's role in synthesizing complex molecules with potential uses in various chemical processes (Facchetti et al., 2016).
Enzymatic Studies
In enzymatic studies, This compound is a component of the redox prosthetic group in methylamine dehydrogenase (MADH), an enzyme from methylotrophic soil bacteria. The unique quinonoid redox prosthetic group, composed of two cross-linked tryptophyl residues, plays a functional role in the active site of the enzyme (McIntire, Wemmer, Chistoserdov, & Lidstrom, 1991).
Antimicrobial Screening
The compound has also been involved in the synthesis of quinoline-based heterocycles, which were then screened for antimicrobial activity. Some derivatives exhibited significant activity against various bacterial and fungal strains (Desai & Dodiya, 2014).
Amperometric Detection of Histamine
Methylamine dehydrogenase, containing a quinoprotein, has been used to construct enzyme electrodes capable of detecting histamine. This demonstrates the compound's potential in developing sensors for biomedical applications (Loughran, Hall, Turner, & Davidson, 1995).
Synthesis of Quinoxaline Derivatives
The compound has been used in the synthesis of various quinoxaline derivatives, aiming to optimize antimicrobial activity. This application highlights its role in the development of potential pharmaceutical agents (Singh, Deivedi, Hashim, & Singhal, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
quinolin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSYYDXUTFWSRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594274 |
Source


|
| Record name | 1-(Quinolin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861036-67-1 |
Source


|
| Record name | 1-(Quinolin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)



